molecular formula C20H27N3O5 B2886674 methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1022137-82-1

methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2886674
CAS No.: 1022137-82-1
M. Wt: 389.452
InChI Key: RNBPSICWPRGUCW-UHFFFAOYSA-N
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Description

Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hexyl Side Chain: This step involves the alkylation of the quinazoline core with a suitable hexyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hexyl side chains.

    Reduction: Reduction reactions can target the carbonyl groups within the quinazoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but typically include various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Medicinally, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Oxazole Derivatives: Compounds such as oxaprozin, which is used as an anti-inflammatory drug.

Uniqueness

Methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a butan-2-ylamino group and a hexyl side chain makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-4-13(2)21-17(24)8-6-5-7-11-23-18(25)15-10-9-14(19(26)28-3)12-16(15)22-20(23)27/h9-10,12-13H,4-8,11H2,1-3H3,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBPSICWPRGUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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